Bicyclo[2.2.2]octanone, 3-methylene-
Description
Significance of Bicyclo[2.2.2]octanone Frameworks in Complex Molecule Construction
The bicyclo[2.2.2]octane skeleton is a privileged structure found in a wide array of natural products, including terpenes and alkaloids. lookchem.com Its rigid, three-dimensional structure provides a robust platform for the stereocontrolled installation of various functional groups. This inherent rigidity is crucial in the synthesis of biologically active molecules where precise spatial arrangement of substituents is paramount for their intended function. researchgate.net
One of the most powerful and convergent methods for constructing the bicyclo[2.2.2]octanone core is the Diels-Alder reaction. nih.govrsc.org This [4+2] cycloaddition reaction, often employing a cyclohexadiene derivative as the diene and a suitable dienophile, allows for the efficient and stereoselective formation of the bicyclic system. nih.govrsc.org The versatility of the Diels-Alder reaction permits the introduction of a variety of substituents onto the bicyclic framework, which can then be further elaborated to access complex target molecules. researchgate.netcdnsciencepub.com
The synthetic utility of the bicyclo[2.2.2]octanone framework extends beyond its role as a rigid scaffold. The strained nature of the bicyclic system can be exploited to drive various chemical transformations, including rearrangements and ring-opening reactions, providing access to other important carbocyclic and heterocyclic systems. cdnsciencepub.comresearchgate.net
Table 1: Examples of Natural Products Containing the Bicyclo[2.2.2]octane Core
| Natural Product | Class | Biological Activity (if known) |
|---|---|---|
| Atisane Diterpenes | Terpenoid | Varied, including antimicrobial and cytotoxic |
| Stephacidin B | Alkaloid | Antitumor |
Structural Distinctiveness of the 3-methylene-Substituted Bicyclo[2.2.2]octanone System
The introduction of an exocyclic methylene (B1212753) group at the C-3 position of the bicyclo[2.2.2]octanone skeleton introduces several key structural and electronic features that distinguish it from the parent ketone. The presence of the π-system in conjugation with the carbonyl group creates an α,β-unsaturated ketone moiety within the rigid bicyclic framework.
This conjugation influences the electronic properties of both the carbonyl and the double bond. The carbonyl carbon becomes less electrophilic, while the β-carbon of the methylene group (the exocyclic carbon) becomes susceptible to nucleophilic attack (Michael addition). The rigid bicyclic structure imposes specific geometric constraints on this enone system, affecting its reactivity and spectroscopic properties.
The exocyclic methylene group also serves as a versatile synthetic handle for further functionalization. It can participate in a variety of chemical transformations, including:
1,4-Conjugate addition (Michael Reaction): Allowing for the introduction of a wide range of nucleophiles at the C-3 position.
Cycloaddition reactions: Acting as a dienophile or a dipolarophile.
Oxidative cleavage: To generate a dicarbonyl compound or other functional groups.
Hydrogenation: To produce the corresponding 3-methyl-bicyclo[2.2.2]octanone.
The precise orientation of the methylene group relative to the rest of the bicyclic system can also influence the stereochemical outcome of reactions at this site, making it a valuable tool for asymmetric synthesis.
Table 2: Key Structural and Reactive Features of Bicyclo[2.2.2]octanone, 3-methylene-
| Feature | Description | Synthetic Implications |
|---|---|---|
| α,β-Unsaturated Ketone | Conjugated system of the exocyclic double bond and the carbonyl group. | Enables 1,4-conjugate addition reactions; modifies the reactivity of the carbonyl group. |
| Exocyclic Methylene Group | A reactive π-system outside the main bicyclic rings. | Serves as a versatile handle for various functional group transformations. |
| Rigid Bicyclic Framework | Constrains the geometry of the enone system. | Influences stereoselectivity in reactions; provides a well-defined molecular scaffold. |
| Strain | Inherent strain in the bridged ring system. | Can be harnessed to drive specific chemical transformations and rearrangements. |
Structure
3D Structure
Properties
CAS No. |
73164-01-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-methylidenebicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H12O/c1-6-7-2-4-8(5-3-7)9(6)10/h7-8H,1-5H2 |
InChI Key |
OQPLFKNQRWRRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCC(C1=O)CC2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of Bicyclo 2.2.2 Octanone, 3 Methylene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For bicyclo[2.2.2]octanone, 3-methylene- and its derivatives, high-resolution 1D and 2D NMR techniques are crucial for confirming their highly specific and often complex three-dimensional structures.
One-dimensional ¹H and ¹³C NMR spectra serve as the first-line analysis for verifying the successful synthesis and purity of bicyclo[2.2.2]octanone derivatives. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the rigid geometry of the bicyclic system.
The ¹H NMR spectrum provides information on the number and type of protons. The protons of the exocyclic methylene (B1212753) group (=CH₂) in the α,β-unsaturated ketone system are typically observed as distinct signals in the olefinic region. The bridgehead protons and the protons on the ethylene (B1197577) bridges exhibit complex splitting patterns due to vicinal and long-range couplings characteristic of the rigid bicyclo[2.2.2]octane framework.
The ¹³C NMR spectrum is instrumental in identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the ketone appears at a characteristic downfield shift, while the sp² carbons of the exocyclic double bond (C=CH₂) are also readily identified. For instance, in a related derivative, (1S,4R)-4-Methyl-6-methylenebicyclo[2.2.2]octan-2-one, the carbonyl carbon resonates at 212.20 ppm, and the olefinic carbons appear at 148.42 ppm and 114.04 ppm. msu.edu The remaining sp³ carbons of the bicyclic skeleton appear at higher field.
The stereochemical and regiochemical purity can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. The presence of a single set of sharp resonances confirms the existence of a single diastereomer and regioisomer.
Table 1: Representative ¹³C NMR Chemical Shifts for a 3-Methylenebicyclo[2.2.2]octan-2-one Derivative (Data obtained for (1S,4R)-4-Methyl-6-methylenebicyclo[2.2.2]octan-2-one) msu.edu
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O (Ketone) | 212.20 |
| =C (Exocyclic) | 148.42 |
| =CH₂ (Exocyclic) | 114.04 |
| -CH-OH (substituted) | 73.98 |
| Bridgehead C | 53.78 |
| Bridge C | 43.39 |
| Bridge C | 37.37 |
| Bridge C | 29.81 |
| Bridge C | 23.77 |
| -CH₃ | 22.24 |
Note: This interactive table provides representative data from a known derivative to illustrate typical chemical shifts.
While 1D NMR provides fundamental data, 2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals, which is critical for confirming the rigid bicyclic structure. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com It is used to trace the connectivity of protons through two or three bonds, helping to identify adjacent protons within the bicyclic framework, such as the relationships between the bridgehead protons and those on the ethylene bridges.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com This is a powerful tool for assigning the carbon signal for each protonated carbon by linking the assigned proton resonances to their corresponding carbon resonances. For 3-methylenebicyclo[2.2.2]octan-2-one, it would definitively link the exocyclic methylene protons to their sp² carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons (like the carbonyl carbon and the bridgehead carbons) and for piecing together the entire carbon skeleton. emerypharma.com For example, correlations from the methylene protons to the carbonyl carbon would confirm the α,β-unsaturated system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. In the rigid bicyclo[2.2.2]octane system, NOESY is invaluable for determining stereochemistry, such as the endo or exo orientation of substituents, by observing spatial proximities between protons that are not directly connected through bonds.
X-ray Crystallography for Definitive Structure and Absolute Configuration Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing the precise three-dimensional arrangement of atoms and the absolute configuration of chiral molecules. researchgate.net For derivatives of bicyclo[2.2.2]octanone, this technique is used to confirm the rigid bicyclic conformation and the stereochemical relationships between substituents.
The analysis of a suitable single crystal of a 3-methylenebicyclo[2.2.2]octanone derivative would yield precise bond lengths, bond angles, and torsion angles. This data can confirm the expected D₃ symmetry of the parent bicyclo[2.2.2]octane skeleton, or reveal distortions caused by substituents. rsc.org For example, a study on 1-p-bromobenzenesulphonyloxymethylbicyclo[2.2.2]octane revealed a conformation that closely conforms to D₃ symmetry. rsc.org
In cases where the compound is chiral and has been resolved into enantiomers, X-ray analysis using anomalous dispersion can determine the absolute configuration. nih.gov This is achieved by analyzing the differences in scattering intensities of Friedel pairs of reflections. The resulting Flack parameter provides a reliable indication of the correct enantiomer.
Table 2: Example Crystallographic Data for a Bicyclo[2.2.2]octane Derivative (Data from 1-p-bromobenzenesulphonyloxymethylbicyclo[2.2.2]octane) rsc.org
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.99 |
| b (Å) | 6.65 |
| c (Å) | 12.56 |
| β (°) | 96.0 |
| Z (Molecules/unit cell) | 4 |
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) Spectroscopy) for Enantiomeric Excess and Absolute Configuration
Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is particularly useful for studying chiral ketones, as the carbonyl chromophore gives rise to distinct electronic transitions. For chiral derivatives of 3-methylenebicyclo[2.2.2]octan-2-one, CD spectroscopy provides a powerful, non-destructive method to determine enantiomeric excess and assign absolute configuration. researchgate.net
The α,β-unsaturated ketone chromophore in 3-methylenebicyclo[2.2.2]octan-2-one typically exhibits two key electronic transitions: a lower energy n→π* transition and a higher energy π→π* transition. Each of these transitions results in a Cotton effect (a characteristic peak or trough) in the CD spectrum. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. rsc.orgrsc.org
Helicity rules, often applied to transoid α,β-unsaturated ketones, correlate the observed sign of the Cotton effect for the n→π* and π→π* transitions to the inherent chirality (helicity) of the chromophore and its environment. rsc.org By comparing the experimental CD spectrum of a new derivative to those of known compounds or to theoretical calculations, the absolute configuration can often be assigned. Furthermore, the magnitude of the CD signal is proportional to the concentration difference between the two enantiomers, allowing for the rapid determination of enantiomeric excess. uol.de
Photoelectron Spectroscopy for Electronic Structure Analysis
Photoelectron spectroscopy (PES) is an experimental technique used to determine the ionization potentials of molecules, providing direct insight into their electronic structure and molecular orbital energies. khanacademy.orglibretexts.org In a PES experiment, a molecule is irradiated with high-energy photons (typically He(I) radiation), causing the ejection of an electron. The kinetic energy of the ejected photoelectron is measured, and from this, the binding energy (ionization potential) is determined.
For bicyclo[2.2.2]octanone derivatives, PES can be used to probe the energies of the valence molecular orbitals. rsc.org The spectrum would show distinct bands corresponding to ionization from different orbitals. The lowest ionization potential typically corresponds to the removal of an electron from the highest occupied molecular orbital (HOMO). In the case of 3-methylenebicyclo[2.2.2]octan-2-one, this would likely be associated with the non-bonding lone pair electrons on the carbonyl oxygen (n_O) or the π-system of the double bond.
Studies on related bicyclo[2.2.2]octanone derivatives have shown that the low ionization potentials can be well-characterized by comparing the experimental spectra with the results of molecular orbital calculations (e.g., HAM/3). rsc.org This comparison allows for the assignment of the observed ionization bands to specific molecular orbitals, revealing the extent of interaction between the carbonyl group and the bicyclic framework's σ-orbitals. This analysis provides a detailed picture of the molecule's electronic structure, which is fundamental to understanding its reactivity.
Synthetic Applications of Bicyclo 2.2.2 Octanone, 3 Methylene and Its Derivatives in Complex Molecule Synthesis
Role as Versatile Chiral Building Blocks and Synthons in Organic Synthesis
The bicyclo[2.2.2]octane skeleton is a privileged scaffold in asymmetric synthesis, serving as a versatile chiral building block for a variety of complex natural products. researchgate.net The inherent rigidity of the bicyclic system allows for predictable and highly stereoselective transformations. Optically active bicyclo[2.2.2]octene derivatives, bearing multiple quaternary carbon centers, have been synthesized asymmetrically and are recognized as powerful synthons for constructing highly functionalized molecules like ryanodine. researchgate.net
The synthesis of these chiral building blocks can be achieved through various methods, including enzymatic resolutions and asymmetric catalytic reactions. researchgate.netresearchgate.net For instance, the reduction of a bicyclo[2.2.2]octanone derivative with baker's yeast can produce a chiral building block with high enantiomeric purity. academictree.org Similarly, asymmetric catalytic Mukaiyama-Michael reactions have been employed to synthesize bicyclo[2.2.2]octanone derivatives as single isomers in an almost optically pure form. researchgate.net These chiral synthons provide a strategic advantage in total synthesis, allowing for the efficient and controlled installation of multiple stereocenters.
Intermediates in the Total Synthesis of Natural Products
The structural rigidity and functional group accessibility of bicyclo[2.2.2]octanone derivatives make them ideal intermediates in the total synthesis of intricate natural products. Their framework often constitutes the core of the target molecule, upon which further complexity is built.
The Daphniphyllum alkaloids are a large family of complex polycyclic natural products, many of which are characterized by a bicyclo[2.2.2]octane core. researchgate.netrsc.orgnih.gov The synthesis of these alkaloids frequently features the construction of a bicyclo[2.2.2]octanone intermediate as a key strategic element. researchgate.netresearchgate.net For example, in the total synthesis of (-)-calyciphylline N, a substrate-controlled, intramolecular Diels-Alder reaction is used to assemble the bicyclo[2.2.2]octane core, setting four contiguous stereocenters in the process. nih.govresearchgate.net
Different synthetic strategies have been developed to efficiently construct this crucial framework. An inter/intramolecular aldol (B89426) sequence has been utilized to build the bicyclo[2.2.2]octanone BC core of calyciphylline N. researchgate.netresearchgate.net Another approach involves an oxidative dearomatization/Diels-Alder cascade to form the bicyclo[2.2.2]octane motif. rsc.org These methods highlight the centrality of the bicyclo[2.2.2]octanone unit in simplifying the complex challenge of synthesizing caged polycyclic alkaloids. nih.gov
| Synthetic Strategy | Key Reaction | Target Alkaloid Core |
| Intramolecular Cycloaddition | Diels-Alder Reaction | (-)-Calyciphylline N nih.govresearchgate.net |
| Aldol Sequence | Inter/intramolecular Aldol Reaction | Calyciphylline N researchgate.netresearchgate.net |
| Cascade Reaction | Oxidative Dearomatization/Diels-Alder | Calyciphylline N rsc.org |
The bicyclo[2.2.2]octane framework is also a key structural component in the synthesis of complex diterpenes. Ryanodine and its hydrolysis product, ryanodol, are diterpenoids with a formidable pentacyclic structure featuring eight contiguous tetrasubstituted carbons. researchgate.netbeilstein-journals.org Synthetic strategies toward these molecules often rely on the early construction of a highly functionalized bicyclo[2.2.2]octene derivative. researchgate.netscispace.com The Diels-Alder reaction is a common method for preparing the bicyclic system, which serves as the foundation for subsequent ring expansions and functionalizations to build the complete carbon skeleton. beilstein-journals.orgscispace.com
Isopalhinine A, a pentacyclic Lycopodium alkaloid, possesses a sterically congested architecture built around a tricyclo[4.3.1.03,7]decane (isotwistane) core. acs.org The synthesis of this isotwistane skeleton has been achieved through a thiol-mediated acyl radical reaction starting from a bicyclo[2.2.2]octanone precursor. acs.orgnih.gov This transformation involves an unexpected rearrangement that repositions functional groups to form the characteristic isotwistane cage, demonstrating the utility of the bicyclo[2.2.2]octanone framework in accessing complex polycyclic systems through radical-mediated pathways. acs.orgacs.org
Beyond alkaloids and diterpenes, bicyclo[2.2.2]octanone derivatives are instrumental in synthesizing a range of other complex ring systems. Methodologies have been developed for the synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives, which can serve as mimetics of biologically active compounds like paclitaxel. researchgate.netrsc.org These syntheses often employ key steps such as Claisen rearrangement and ring-closing metathesis. researchgate.net
The Diels-Alder reaction is a primary tool for creating fused bicyclo[2.2.2]octene systems. arkat-usa.org For instance, the reaction of 2H-pyran-2-ones with maleic anhydride (B1165640) yields fused bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydrides. arkat-usa.orgnih.gov These highly functionalized adducts can be further transformed, serving as scaffolds for potential non-covalent inhibitors of viral proteases like SARS-CoV-2 3CLpro. nih.govnih.gov
Development of Novel Polycyclic and Cage-like Architectures
The rigid, pre-organized geometry of the bicyclo[2.2.2]octane skeleton makes it an excellent platform for the rational design and synthesis of novel polycyclic and cage-like molecules. researchgate.netnih.gov The challenging and caged polycyclic architectures found in many Daphniphyllum alkaloids are a testament to the synthetic utility of bicyclic synthons. nih.gov
Furthermore, ligands incorporating the rigid bicyclo[2.2.2]oct-7-ene unit have been used to assemble porous, lantern-type metal-organic cages. nih.govresearchgate.net The inherent curvature of the bicyclic unit is essential for forming the desired cage geometry. nih.gov These materials exhibit permanent porosity and have potential applications in gas storage and separation. The synthesis of these cages demonstrates that the bicyclo[2.2.2]octane framework is not only a tool for natural product synthesis but also a valuable component in materials science for creating complex, functional superstructures. nih.govresearchgate.net
Exploitation in the Creation of Densely Functionalized Scaffolds
The bicyclo[2.2.2]octane framework provides a robust and stereochemically defined scaffold that can be heavily decorated with functional groups. Asymmetric syntheses have produced highly functionalized bicyclo[2.2.2]octene derivatives that are pivotal in constructing molecules with a high density of stereocenters, such as ryanodine. researchgate.netbeilstein-journals.org
The versatility of this scaffold is further highlighted by its use in developing new classes of biologically active molecules. nih.gov Fused bicyclo[2.2.2]octenes have been designed as rigid core scaffolds for enzyme inhibitors. nih.govnih.gov Their high functionalization capability allows for the precise spatial arrangement of pharmacophoric elements, making them a promising starting point for the development of new therapeutic agents. nih.gov The ability to systematically modify the periphery of the rigid bicyclic core is a key advantage in medicinal chemistry and drug discovery.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Routes
Future efforts will likely focus on:
Domino Reactions: Designing cascade reactions that construct the bicyclic core in a single, orchestrated sequence. Diphenylprolinol silyl (B83357) ether has been shown to be an effective organocatalyst for such domino reactions, leading to bicyclo[2.2.2]octane derivatives with excellent diastereoselectivity. researchgate.netresearchgate.net
Metal-Free Catalysis: Expanding the toolkit of metal-free reactions to access these structures, thereby avoiding the cost and toxicity associated with heavy metals. Tandem reactions mediated by organic bases have already proven successful in producing bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity. rsc.org
Novel Catalytic Transformations: A patented process highlights a transition metal-catalyzed transformation of 1,4-dimethylene cyclohexane (B81311) to yield an oxo-substituted bicyclo[2.2.2]octane, presenting a simplified route for commercial production. google.com Further exploration of novel catalysts, such as those based on copper for oxidative dearomatization/[4+2] dimerization cascades, is expected to yield highly enantioselective pathways to bicyclo[2.2.2]octenones. nih.gov
| Strategy | Key Features | Catalyst/Reagent Example | Advantages | Reference |
|---|---|---|---|---|
| One-Pot Domino Reaction | Sequential Michael/Michael reactions | Diphenylprolinol silyl ether | Time and pot economy, high diastereoselectivity | researchgate.netresearchgate.net |
| Metal-Free Tandem Reaction | Access to bicyclo[2.2.2]octane-1-carboxylates | Organic Base | Mild conditions, high enantioselectivity, avoids metal contaminants | rsc.org |
| Oxidative Dearomatization/Dimerization | Enantioselective synthesis from phenols | [(−)-sparteine]2Cu2O2(PF6)2 complex | High enantiomeric excess (99% ee) | nih.gov |
| Transition Metal Catalysis | Oxidation of 1,4-dimethylene cyclohexane | Transition metal catalyst (e.g., Ru) | Simplified route for potential commercial production | google.com |
Exploration of Novel Reactivity and Rearrangement Pathways Specific to 3-methylene-Substituted Systems
The strained bicyclic framework of 3-methylenebicyclo[2.2.2]octanone and its derivatives is a fertile ground for discovering novel chemical transformations and rearrangement reactions. The exocyclic double bond, in conjunction with the ketone, provides a unique electronic and steric environment that can be exploited for complex molecular architecture construction.
Emerging research in this area includes:
Radical Reactions and Rearrangements: Thiol-mediated acyl radical cyclizations of bicyclo[2.2.2]octenone systems have been shown to yield unexpected rearrangement products instead of the anticipated cyclized isotwistane skeletons. nih.gov The outcome of these reactions—rearrangement versus cyclization—is governed by factors like ring strain, which can be tuned by altering the size of fused rings on the starting material. nih.govresearchgate.net Density Functional Theory (DFT) calculations have been employed to understand the thermodynamics of these pathways, revealing a bifurcation at a 5-exo-trig cyclization intermediate that can lead to either a rearranged product via a twistane (B1239035) intermediate or a cyclized product. researchgate.net
Oxidative Scission: The bicyclo[2.2.2]octenone skeleton can undergo selective oxidative cleavage of the C–C single bond adjacent to the ketone. acs.org This allows the rigid bicyclic structure to be untied, yielding highly functionalized cyclohexene (B86901) frameworks. Such transformations expand the synthetic utility of the bicyclo[2.2.2]octenone core far beyond its initial structure. acs.org
Sm(II)-Induced Rearrangements: While not on the exact bicyclo[2.2.2]octanone core, studies on related systems demonstrate the potential for novel rearrangements. For example, methylenebicyclo[4.2.0]octanone can be converted to methylenebicyclo[3.2.1]octanol through a samarium(II)-induced 1,2-rearrangement involving ring expansion, a process initiated by the formation of a ketyl radical. nih.govacs.org This points to the potential for similar metal-induced transformations in 3-methylene-substituted bicyclo[2.2.2]octanone systems.
Sigmatropic Rearrangements: The Cope and oxy-Cope rearrangements of bridged bicyclic systems, such as vinyl bicyclo[2.2.2]octenols, have been studied for decades. ufl.edu These nih.govnih.gov sigmatropic rearrangements transform the bicyclo[2.2.2] scaffold into cis-decalin structures, demonstrating a powerful method for skeletal reorganization. ufl.edu The presence of a 3-methylene group could introduce new possibilities and influence the stereochemical outcomes of such rearrangements.
Integration with Flow Chemistry and Automated Synthesis
The translation of complex organic syntheses from batch to continuous flow processes is a major goal for modern chemistry, offering improved safety, scalability, and consistency. Similarly, automated synthesis platforms accelerate the discovery of new molecules and the optimization of reaction conditions.
Future directions for 3-methylenebicyclo[2.2.2]octanone synthesis include:
Continuous Flow Processes: The development of heterogeneous catalysts is key to enabling flow chemistry. Mesoporous aluminosilica hollow nanospheres have been shown to act as robust, reusable catalysts for reactions such as the Diels-Alder reaction and could be adapted for the continuous synthesis of bicyclo[2.2.2]octanone derivatives. researchgate.net The ability to perform uninterrupted synthesis opens avenues for both academic and industrial applications. researchgate.net
Automated and Parallel Synthesis: The use of polymer-supported reagents and sequestering agents facilitates high-throughput synthesis by simplifying purification to mere filtration steps. This approach has been successfully used to generate libraries of bicyclo[2.2.2]octane derivatives without the need for traditional chromatography. Applying these automated techniques to the synthesis and derivatization of 3-methylenebicyclo[2.2.2]octanone could rapidly generate diverse compound collections for screening purposes.
Advanced Catalyst Design for Chemo-, Regio-, and Stereoselective Transformations
Achieving precise control over chemical reactions is paramount, and the design of sophisticated catalysts is central to this endeavor. For a molecule like 3-methylenebicyclo[2.2.2]octanone with multiple reactive sites, selectivity is crucial.
Future research will likely focus on:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing bicyclo[2.2.2]octanone derivatives, and how do steric effects influence reaction outcomes?
- Methodological Answer : A widely used approach involves microwave-assisted solid-phase Michael addition followed by Al₂O₃-mediated intramolecular aldolization, which minimizes side reactions and enhances yield . Steric hindrance, particularly at the 6-keto position in bicyclo[2.2.2]octanone derivatives, can impede nucleophilic attacks (e.g., Grignard reagents), necessitating structural modifications or alternative reagents . For example, methylmagnesium chloride reacts efficiently with saturated or olefinic bicyclo[2.2.2]octanone derivatives but fails in sterically hindered systems like spirodiisophorones .
Q. How can spectroscopic techniques (e.g., NMR) resolve structural ambiguities in bicyclo[2.2.2]octanone derivatives?
- Methodological Answer : Bridgehead protons in bicyclo[2.2.2]octanone derivatives exhibit distinct chemical shifts. For instance, the C(1) and C(5) bridgehead protons resonate at ~2.15 ppm in bicyclo[2.2.2]octanone, whereas substituents like gem-dimethyl groups cause downfield shifts (e.g., 1.13 ppm for C(1) methyl in 2,2-dimethyl derivatives). ¹³C NMR is critical for confirming sp³ hybridization at bridgehead carbons and detecting keto-enol tautomerism .
Advanced Research Questions
Q. How do radical intermediates influence the rearrangement of bicyclo[2.2.2]oct-2-enyl radicals, and what factors dictate product ratios?
- Methodological Answer : Radical rearrangements of bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters generate bicyclo[3.2.1]oct-6-en-2-yl radicals via cyclopropylcarbinyl intermediates. Product distribution (bicyclo[2.2.2] vs. bicyclo[3.2.1] systems) depends on ring strain and radical stability. Substituents like phenyl groups stabilize radicals, favoring bicyclo[3.2.1] products despite higher strain. Torsional steering further biases equatorial isomer formation .
Q. Why does the 6-keto group in bicyclo[2.2.2]octanone derivatives exhibit contrasting reactivity in Birch reductions versus Grignard reactions?
- Methodological Answer : In Birch reductions, the 6-keto group undergoes one-electron transfer, a process with low steric demand, enabling reduction even in sterically hindered systems. Conversely, Grignard reagents require direct nucleophilic attack, which is blocked by steric shielding from axial substituents (e.g., 5'-ax methyl in spirodiisophorones). Molecular modeling confirms spatial constraints at the 6-keto site .
Q. What strategies resolve data contradictions in the reactivity of bicyclo[2.2.2]octanone derivatives under varying reaction conditions?
- Methodological Answer : Contradictions arise from divergent steric/electronic effects. For example, Birch reductions and Grignard reactions target the same 6-keto group but differ mechanistically. To resolve discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
